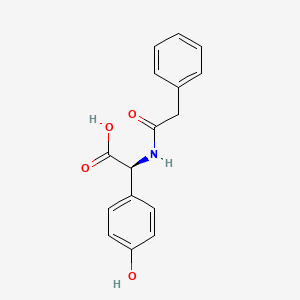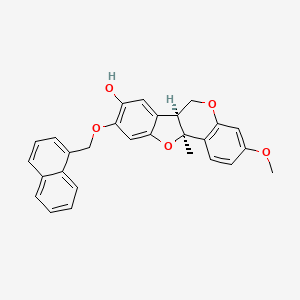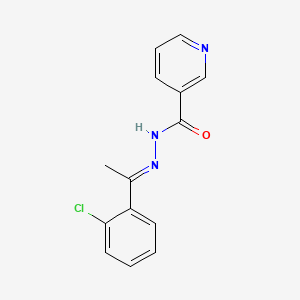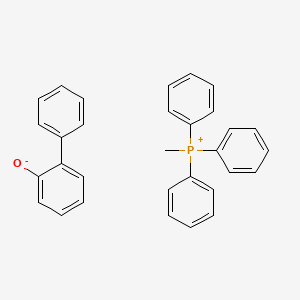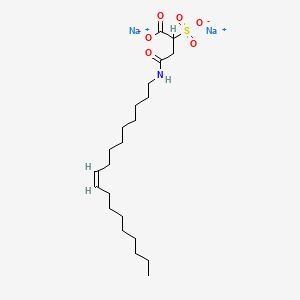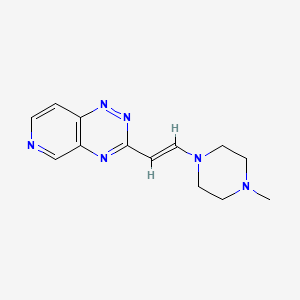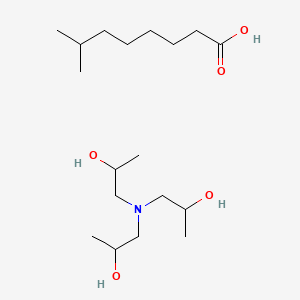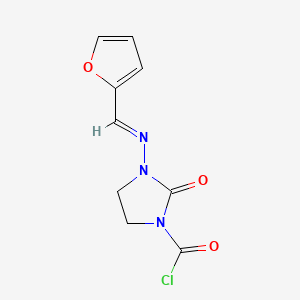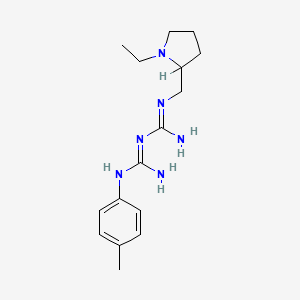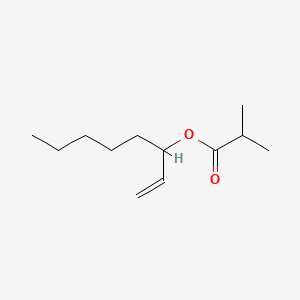
1-Vinylhexyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinylhexyl isobutyrate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of 1-vinylhexanol and isobutyric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Vinylhexyl isobutyrate can be synthesized through the esterification of 1-vinylhexanol with isobutyric acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced using a heterogeneous catalytic, vapor-phase method. This method involves the reaction of acetylene with isobutyric acid in the presence of a catalyst, resulting in high yields and purity of the ester .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Vinylhexyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Vinylhexyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial products
Wirkmechanismus
The mechanism of action of 1-vinylhexyl isobutyrate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release isobutyric acid, which can then participate in metabolic pathways. The vinyl group can also interact with enzymes, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Isobutyric acid: A carboxylic acid with similar chemical properties.
Vinyl isobutyrate: Another ester with a vinyl group.
Hexyl isobutyrate: An ester with a hexyl group instead of a vinyl group
Uniqueness: 1-Vinylhexyl isobutyrate is unique due to the presence of both a vinyl group and an isobutyrate ester group.
Eigenschaften
CAS-Nummer |
93940-61-5 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
oct-1-en-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O2/c1-5-7-8-9-11(6-2)14-12(13)10(3)4/h6,10-11H,2,5,7-9H2,1,3-4H3 |
InChI-Schlüssel |
DLKDRQIDXHAWNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



